ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyridine core, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyridine core, followed by the introduction of the carbamoyl and benzamido groups. Common reagents used in these reactions include ethyl esters, carbamoyl chlorides, and dimethoxybenzamides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit bioactive properties, making it useful for studying biological pathways and mechanisms.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other similar compounds, such as:
Thienopyridines: These compounds share the thienopyridine core and may exhibit similar bioactive properties.
Carbamoyl derivatives: Compounds with carbamoyl groups can have similar reactivity and applications.
Benzamido derivatives: These compounds may also share similar biological activities due to the presence of the benzamido group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-6-5-14-15(10-23)30-19(16(14)17(21)24)22-18(25)11-7-12(27-2)9-13(8-11)28-3/h7-9H,4-6,10H2,1-3H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZYUHPIUJGTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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